molecular formula C8H9NO4 B12001077 1-(Methoxymethoxy)-2-nitrobenzene CAS No. 25458-47-3

1-(Methoxymethoxy)-2-nitrobenzene

Cat. No.: B12001077
CAS No.: 25458-47-3
M. Wt: 183.16 g/mol
InChI Key: ZYFXGJJIOCDRQO-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-2-nitrobenzene is a nitroaromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the 1-position and a nitro (-NO2) group at the 2-position of the benzene ring. Its molecular formula is C8H9NO4, with an average molecular weight of 195.16 g/mol . The methoxymethoxy group is a protected form of a hydroxyl group, often utilized in organic synthesis to enhance stability during reaction conditions . This compound is commercially available (CAS: 25458-47-3) and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Properties

CAS No.

25458-47-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

1-(methoxymethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3

InChI Key

ZYFXGJJIOCDRQO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1-(Methoxymethoxy)benzene. The process can be summarized as follows:

    Starting Material: 1-(Methoxymethoxy)benzene.

    Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.

    Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxymethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 1-(Methoxymethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.

    Materials Science: It can be used in the preparation of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2-nitrobenzene depends on the specific application. In general, the nitro group can participate in redox reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of the compound in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The chemical and physical properties of nitroaromatic compounds are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent and Molecular Data
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(Methoxymethoxy)-2-nitrobenzene 1-OCH2OCH3, 2-NO2 C8H9NO4 195.16 Bulky protecting group, nitro meta-directing
1-(Methoxymethyl)-2-nitrobenzene 1-OCH2CH3, 2-NO2 C8H9NO3 167.16 Simpler ether group; lower steric hindrance
4-Bromo-1-fluoro-2-nitrobenzene 1-F, 2-NO2, 4-Br C6H3BrFNO2 234.00 Halogen substituents enhance electrophilicity
1-Methoxy-2-nitrobenzene 1-OCH3, 2-NO2 C7H7NO3 153.14 Smaller substituent; higher solubility in polar solvents
1-methoxymethoxy-2-[(1E)-4-phenylbut-1-eney]-4-nitrobenzene 1-OCH2OCH3, 2-vinyl, 4-NO2 C18H19NO4 313.35 Extended conjugation; potential for photochemical applications
Key Observations :
  • Electronic Effects : The nitro group is a strong electron-withdrawing group, making the benzene ring electron-deficient. The methoxymethoxy group, being an ether, has mild electron-donating effects via resonance, creating a unique electronic profile for further functionalization .
  • Solubility : Compared to halogenated analogs (e.g., 4-Bromo-1-fluoro-2-nitrobenzene), the methoxymethoxy group improves solubility in organic solvents like acetone or dichloromethane .

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